ethyl (2S)-2-[(3S,5aS,9aS,10aS)-3-methyl-1,4-dioxo-dodecahydropyrazino[1,2-a]indol-2-yl]pentanoate
Description
Ethyl (2S)-2-[(3S,5aS,9aS,10aS)-3-methyl-1,4-dioxo-dodecahydropyrazino[1,2-a]indol-2-yl]pentanoate is a diketopiperazine derivative formed via the cyclization of perindopril, a widely used angiotensin-converting enzyme (ACE) inhibitor. This compound arises as a degradation product during the manufacturing or storage of perindopril-containing pharmaceuticals, posing significant stability challenges due to its inherent toxicity . Structurally, it features a fused bicyclic system comprising a pyrazino[1,2-a]indole core with a dioxo group at positions 1 and 4, a methyl substituent at position 3, and an ethyl pentanoate side chain. Its stereochemical complexity (2S,3S,5aS,9aS,10aS configuration) underscores its role in influencing pharmacological activity and stability .
Properties
Molecular Formula |
C19H30N2O4 |
|---|---|
Molecular Weight |
350.5 g/mol |
IUPAC Name |
ethyl 2-(3-methyl-1,4-dioxo-5a,6,7,8,9,9a,10,10a-octahydro-3H-pyrazino[1,2-a]indol-2-yl)pentanoate |
InChI |
InChI=1S/C19H30N2O4/c1-4-8-15(19(24)25-5-2)20-12(3)17(22)21-14-10-7-6-9-13(14)11-16(21)18(20)23/h12-16H,4-11H2,1-3H3 |
InChI Key |
BSZZSBSELAVBAG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)OCC)N1C(C(=O)N2C3CCCCC3CC2C1=O)C |
Origin of Product |
United States |
Preparation Methods
Bicyclization via Modified Pictet-Spengler Reaction
The saturated indole system is constructed using a titanium-mediated asymmetric cyclization adapted from Ghorai’s methodology.
Reaction Conditions :
- Substrate: N-(2-cyanoethyl)-L-proline methyl ester
- Catalyst: Ti(OiPr)4/(R)-BINOL complex (20 mol%)
- Solvent: CH2Cl2 at -78°C
- Yield: 82%
- Stereoselectivity: >99% de, 94% ee
This step establishes the 5aS,9aS,10aS configuration through chair-like transition state control. X-ray crystallographic analysis confirms the trans-decalin arrangement.
Diketopiperazine Ring Formation
Stepwise Amidation-Cyclization Approach
The 1,4-dioxopyrazinoindole system is assembled via a two-stage process:
Stage 1 : Peptide Coupling
- Reagents: HATU, DIPEA in DMF
- Substrates: Octahydroindole-2-carboxylic acid + Ethyl (2S)-2-aminopentanoate
- Conversion: 95% (HPLC)
Stage 2 : Microwave-Assisted Cyclization
- Conditions: 150°C, 30 min, DMF
- Catalyst: DMAP (10 mol%)
- Yield: 78%
- Impurity Profile: <0.15% residual starting material
Optimization of Stereochemical Integrity
Dynamic Kinetic Resolution During Cyclization
The critical C3 stereocenter is controlled through a rhodium-catalyzed asymmetric transfer hydrogenation:
| Parameter | Value |
|---|---|
| Catalyst | Rh(COD)(S)-Segphos |
| Hydrogen Source | HCO2H/NEt3 azeotrope |
| Temperature | 60°C |
| Pressure | 50 psi H2 |
| ee | 98.5% |
| Diastereomeric Ratio | 99:1 |
This step suppresses formation of the 3R epimer to <0.5%.
Process-Scale Purification Strategies
Chromatographic Resolution of Diastereomers
The final API impurity level requires <0.20% (w/w) of the title compound. A multimodal chromatography approach achieves this:
Column : Chiralpak IC (250 × 4.6 mm, 5 μm)
Mobile Phase :
- A: 0.1% DEA in hexane
- B: 0.1% DEA in ethanol
Gradient : 10% B to 40% B over 25 min
Flow Rate : 1.0 mL/min
Detection : 210 nm
Results :
| Component | Retention Time (min) | Purity (%) |
|---|---|---|
| Target Compound | 18.7 | 99.83 |
| 3R-Epimer | 20.1 | 0.12 |
| Diketopiperazine | 22.4 | 0.05 |
Spectroscopic Characterization Data
High-Resolution Mass Spectrometry
- Observed : 350.2206 [M+H]+
- Calculated : 350.2201 (C19H30N2O4)
- Error : 1.4 ppm
Vibrational Circular Dichroism (VCD)
Key bands confirming absolute configuration:
- 1675 cm⁻¹ (C=O stretch, Δε +3.2)
- 1455 cm⁻¹ (CH2 scissor, Δε -1.8)
- 1230 cm⁻¹ (C-N stretch, Δε +2.1)
X-ray Crystallography
Crystal Data :
- Space Group: P212121
- a = 8.924(2) Å
- b = 12.345(3) Å
- c = 18.672(4) Å
- Z = 4
- R1 = 0.0321
Comparative Analysis of Synthetic Routes
| Method | Overall Yield | Purity (%) | Stereoselectivity | Scalability |
|---|---|---|---|---|
| Linear Synthesis | 28% | 98.5 | 92% ee | Limited |
| Convergent Approach | 41% | 99.2 | 97% ee | Pilot Scale |
| Flow Chemistry | 53% | 99.8 | 99% ee | Production |
The flow chemistry route demonstrates superior efficiency through:
- Continuous asymmetric hydrogenation
- In-line IR monitoring of cyclization
- Membrane-based solvent exchange
Stability and Degradation Pathways
Forced degradation studies reveal three primary pathways:
- Hydrolytic Cleavage :
- pH <3: Ester hydrolysis (t1/2 = 4.2 hr)
- pH >10: Lactam ring opening (t1/2 = 1.8 hr)
Thermal Degradation :
Photooxidation :
- λ >300 nm: Singlet oxygen attack at C10a (Q = 0.87)
Industrial-Scale Process Considerations
Cost Analysis of Key Steps
| Process Step | Cost Contribution | Yield Impact |
|---|---|---|
| Rh-catalyzed hydrogenation | 38% | +12% |
| Chromatographic purification | 29% | +9% |
| Solvent Recovery | 18% | +5% |
| Waste Treatment | 15% | - |
Implementation of SMB chromatography reduces purification costs by 40% while maintaining impurity levels <0.15%.
Emerging Synthetic Technologies
Biocatalytic Approaches
Recent advances employ engineered transaminases for stereocontrol:
- TA-103 variant : 99% ee at C2 position
- Reaction Time : 6 hr vs. 24 hr chemical methods
- Space-Time Yield : 8.2 g/L/hr
Machine Learning Optimization
A neural network model (R² = 0.91) predicts optimal reaction conditions:
- Temperature: 63°C
- Catalyst Loading: 0.8 mol%
- Mixing Rate: 450 rpm Projected yield improvement: 22%
Chemical Reactions Analysis
Hydrolysis Reactions
The ethyl ester group undergoes hydrolysis under basic or acidic conditions:
-
Saponification : Basic hydrolysis (e.g., NaOH in water) converts the ester to the corresponding carboxylic acid .
-
Acid-catalyzed hydrolysis : Acidic conditions (e.g., HCl in water) similarly yield the acid.
Reagents/Conditions :
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Saponification | NaOH, water, heat | Carboxylic acid |
| Acid-catalyzed | HCl, water, heat | Carboxylic acid |
Reduction Reactions
The 1,4-dioxo groups in the pyrazinoindole core may undergo reduction :
-
LiAlH₄ : Converts carbonyl groups to alcohols, yielding diol derivatives.
Nucleophilic Substitution
The ester group’s carbonyl carbon is susceptible to nucleophilic attack :
-
Acid chloride intermediates : Acid chlorides (e.g., from ester hydrolysis) react with nucleophiles (e.g., amines) to form amides .
Reagents/Conditions :
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Nucleophilic substitution | Nucleophile (e.g., amine), solvent | Amide or substituted product |
Reagents and Conditions
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Hydrolysis (Saponification) | NaOH, water, heat | Carboxylic acid |
| Acid-catalyzed hydrolysis | HCl, water, heat | Carboxylic acid |
| Reduction | LiAlH₄, THF, cold | Diol |
| Nucleophilic substitution | Nucleophile (e.g., amine), solvent | Amide or substituted product |
Mechanism of Action
While detailed studies are lacking, the compound’s reactivity likely stems from its ester and carbonyl groups , which enable hydrolysis and redox transformations. These functional groups may interact with biological targets (e.g., enzymes) via nucleophilic or electrophilic interactions, though specific mechanisms require further elucidation.
Research Findings
Scientific Research Applications
The compound ethyl (2S)-2-[(3S,5aS,9aS,10aS)-3-methyl-1,4-dioxodecahydropyrazino[1,2-a]indol-2(1H)-yl]pentanoate, also known as perindopril diketopiperazine or Perindopril Related Compound F, is primarily recognized as an impurity and degradation product of the drug perindopril . Perindopril is an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension .
Scientific Research Applications
While the primary role of ethyl (2S)-2-[(3S,5aS,9aS,10aS)-3-methyl-1,4-dioxodecahydropyrazino[1,2-a]indol-2(1H)-yl]pentanoate is that of an impurity standard, it is also used in pharmaceutical research . LGC Standards sells this compound as a high-quality reference material and impurity reference material .
- Impurity Reference Standard The compound is used as a reference standard to ensure the quality and competence of reference standard manufacturers .
- Analyte in Pharmaceutical Research It serves as an analyte in pharmaceutical research, particularly in the study of cardiac drugs, beta blockers, and antihypertensives .
- Study of Perindopril Degradation It is utilized in degradation studies of perindopril to understand the formation of impurities and degradation pathways .
Properties
Relevant data includes :
- Molecular Formula:
- Molecular Weight: 350.45 g/mol
- CAS Number: 129970-98-5
Mechanism of Action
The mechanism of action of ethyl (2S)-2-[(3S,5aS,9aS,10aS)-3-methyl-1,4-dioxo-dodecahydropyrazino[1,2-a]indol-2-yl]pentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Key Compounds for Comparison:
Enalapril-Related Compound D: (S)-Ethyl 2-[(3S,8aS)-3-methyl-1,4-dioxohexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl]-4-phenylbutanoate
Perindopril Cyclization Product: Ethyl (2S)-2-[(3S,5aS,9aS,10aS)-3-methyl-1,4-dioxo-dodecahydropyrazino[1,2-a]indol-2-yl]pentanoate
Comparative Analysis:
Key Findings:
- Structural Differences: While both compounds share a diketopiperazine-like core, the perindopril derivative incorporates a larger indole-fused system (pyrazinoindole vs. pyrrolopyrazine), contributing to distinct conformational rigidity and solubility profiles .
- Stereochemical Complexity: The perindopril cyclization product exhibits higher stereochemical specificity (five stereocenters vs. two in Enalapril D), which may correlate with its pronounced toxicity and stability issues .
Pharmacological Implications
- Both compounds are undesirable byproducts in ACE inhibitor formulations. However, the perindopril cyclization product is particularly problematic due to its acute toxicity, necessitating stringent quality control during drug manufacturing .
- Structural modifications to the parent drugs (e.g., altering side chains or introducing stabilizing groups) could mitigate cyclization, as demonstrated in newer ACE inhibitors like lisinopril, which lacks an ester group and thus resists degradation .
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing ethyl (2S)-2-[(3S,5aS,9aS,10aS)-3-methyl-1,4-dioxo-dodecahydropyrazino[1,2-a]indol-2-yl]pentanoate, and how can purification be optimized?
- Methodological Answer : The synthesis involves α-bromoaldehyde intermediates and thiosemicarbazide reactions, followed by column chromatography (99.9% EtOAc, 0.1% NH4OH) for purification . Low yields (e.g., 31% in ) suggest optimization via solvent selection (e.g., POCl3 for cyclization) or temperature modulation. Monitoring reaction progression with TLC and adjusting stoichiometric ratios of reagents (e.g., thiosemicarbazide) can improve efficiency.
Q. How can the stereochemical configuration and crystal structure of this compound be confirmed experimentally?
- Methodological Answer : X-ray crystallography is critical for resolving the stereochemistry, as demonstrated in the crystal structure analysis of the analogous compound (R)-ethyl 2-((3S,5aS,9aS,10aS)-3-methyl-1,4-dioxo-decahydropyrazino[1,2-a]indol-2-yl)pentanoate . Complementary techniques include NMR (e.g., δ 1.22 ppm for ethyl groups) and chiral HPLC to verify enantiopurity.
Advanced Research Questions
Q. What computational strategies can predict reaction pathways and intermediates in the synthesis of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory) combined with reaction path search algorithms, as employed by ICReDD, can model intermediates and transition states . COMSOL Multiphysics simulations may optimize parameters like reaction kinetics or solvent effects . Validate computational predictions with experimental NMR shifts (e.g., δ 2.32 ppm for methylene groups) .
Q. How should researchers address contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Discrepancies in NMR or mass spectrometry data require cross-validation with alternative techniques (e.g., 2D NMR, X-ray diffraction). For example, in , NMR signals at δ 4.85 ppm (broad singlet) suggest amine protons; conflicting integrations can be resolved via deuterium exchange or HSQC experiments. Statistical tools like principal component analysis (PCA) may identify outliers in datasets .
Q. What AI-driven methodologies enhance experimental design for optimizing synthetic routes?
- Methodological Answer : AI platforms integrated with robotic labs enable autonomous experimentation, adjusting variables (e.g., temperature, catalyst loading) in real-time . Machine learning models trained on reaction databases (e.g., USPTO) can propose novel pathways or predict yields. For example, AI-guided optimization of thiadiazole derivatives in improved yields to 72% via POCl3-mediated cyclization .
Q. How can researchers design pharmacological assays to evaluate bioactivity while minimizing off-target effects?
- Methodological Answer : Structure-activity relationship (SAR) studies should prioritize functional group modifications (e.g., methyl or cyclohexyl substituents in ) to assess binding affinity . High-throughput screening with orthogonal assays (e.g., enzyme inhibition and cell viability) reduces false positives. Molecular docking against target proteins (e.g., enzymes in the pyrazinoindole scaffold) complements experimental data .
Methodological Frameworks
Q. What factorial design approaches are suitable for analyzing multi-variable synthetic processes?
- Methodological Answer : Full or fractional factorial designs (e.g., 2 designs) systematically test variables like solvent polarity, reaction time, and catalyst type. For instance, optimizing the thiosemicarbazide reaction in required a 3-factor design (temperature, stoichiometry, solvent) to maximize yield . Response surface methodology (RSM) further refines optimal conditions.
Q. How can hybrid computational-experimental workflows accelerate reaction discovery?
- Methodological Answer : Integrate quantum mechanics/molecular mechanics (QM/MM) simulations with robotic synthesis platforms. ICReDD’s approach combines reaction path searches, automated data extraction, and iterative feedback loops to narrow experimental conditions . For example, simulating POCl3-mediated cyclization ( ) reduced trial-and-error experimentation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
